molecular formula C14H23NO5 B2601440 3-(Furan-2-yl)-6-methylheptan-1-amine oxalate CAS No. 1216862-27-9

3-(Furan-2-yl)-6-methylheptan-1-amine oxalate

Cat. No.: B2601440
CAS No.: 1216862-27-9
M. Wt: 285.34
InChI Key: RYCAEBYGGNLVDM-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-6-methylheptan-1-amine oxalate is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . The compound features a furan ring, which is a five-membered aromatic ring with one oxygen atom, and an amine group attached to a heptane chain. The oxalate part of the compound indicates that it is a salt formed with oxalic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-6-methylheptan-1-amine oxalate can be achieved through several synthetic routes. One common method involves the condensation of furan derivatives with appropriate amines under controlled conditions. For instance, the reaction of 2-furylcarbinol with 6-methylheptan-1-amine in the presence of a dehydrating agent can yield the desired amine derivative. The resulting amine can then be reacted with oxalic acid to form the oxalate salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification of the final product is often achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-6-methylheptan-1-amine oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Furan-2-yl)-6-methylheptan-1-amine oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-6-methylheptan-1-amine oxalate involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as antimicrobial activity and modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Furan-2-yl)-6-methylheptan-1-amine oxalate is unique due to its specific structure, which combines a furan ring, a heptane chain, and an amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-(furan-2-yl)-6-methylheptan-1-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO.C2H2O4/c1-10(2)5-6-11(7-8-13)12-4-3-9-14-12;3-1(4)2(5)6/h3-4,9-11H,5-8,13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCAEBYGGNLVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(CCN)C1=CC=CO1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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